molecular formula C8H3Cl2F5O B1410857 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride CAS No. 1807184-41-3

2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride

Cat. No.: B1410857
CAS No.: 1807184-41-3
M. Wt: 281 g/mol
InChI Key: ZIMFBKICCMTTTN-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride is a sophisticated aromatic building block designed for research and development, primarily in the field of organic synthesis and discovery chemistry. Its molecular structure, incorporating both trifluoromethyl and difluoromethoxy substituents on a dichlorinated benzene ring, is highly valued for its potential in modulating the physicochemical properties of lead compounds, such as their metabolic stability, lipophilicity, and bioavailability. Compounds featuring similar benzotrifluoride cores are established intermediates in the synthesis of complex molecules, including heterocyclic compounds investigated for their histone deacetylase (HDAC) inhibitory activity, which is a target in central nervous system disease research . Furthermore, structurally related dichlorobenzotrifluorides are critical precursors in the development of agrochemicals, serving as key intermediates for active ingredients . The specific steric and electronic profile imposed by the 2,3-dichloro substitution pattern makes this reagent particularly interesting for creating structurally constrained and highly functionalized molecules in medicinal and agricultural chemistry programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dichloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-5-3(8(13,14)15)1-2-4(6(5)10)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMFBKICCMTTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Fluorination of 2,3-Dichlorotoluene to Benzotrifluoride Derivatives

A patented method describes the preparation of 2,3-dichlorobenzotrifluoride from 2,3-dichlorotoluene through a two-step process involving chlorination followed by fluorination:

Step Procedure Conditions Reagents Outcome
1. Chlorination 2,3-dichlorotoluene is chlorinated in a reaction kettle Temperature: 80–117 °C; Time: 24 h; Chlorine flow: 40–80 m³/h Azodiisobutyronitrile or benzoyl peroxide as catalyst; dry chlorine gas Formation of 2,3-dichlorobenzyl dichloride intermediate with <0.5% impurities
2. Fluorination Chlorinated intermediate reacted with anhydrous HF Pressure: 1.5–2.7 MPa; Temperature: 110 °C; Time: until >98% conversion Anhydrous hydrogen fluoride; catalysts such as antimony trichloride may be added Conversion to 2,3-dichlorobenzotrifluoride with high purity

The process includes careful pressure and temperature control, stirring, and gas discharge steps to remove unreacted HF and byproduct gases. The use of catalysts like azodiisobutyronitrile or benzoyl peroxide initiates chlorination, while antimony trichloride can enhance fluorination efficiency.

Fluorination Using Hydrogen Fluoride in Gaseous Phase

An alternative approach involves the reaction of benzotrichloride derivatives with hydrogen fluoride in the gaseous phase in the presence of aluminum fluoride catalysts:

Aspect Details
Catalyst Aluminum fluoride (β- or γ-type)
Reaction Phase Gaseous phase
Temperature 200–450 °C
Hydrogen Fluoride Ratio 1–2 moles per chlorine atom
Additional Reagents Elemental chlorine (0.5–10% mole ratio) to benzotrichloride
Advantages Accelerated reaction rate; avoids high-pressure liquid phase stirring; improved safety and yield (~97%)

This method improves over traditional liquid phase fluorination by reducing reaction times and operating under conditions that minimize hydrogen fluoride loss and hazards. The presence of aluminum fluoride catalyzes the substitution of chlorine atoms with fluorine atoms efficiently.

Introduction of Difluoromethoxy Group

While specific detailed methods for the difluoromethoxy group installation on 2,3-dichlorobenzotrifluoride are less commonly disclosed, general synthetic routes involve:

  • Starting from chlorinated benzotrifluoride derivatives, nucleophilic substitution using difluoromethoxide sources or fluorination of methoxy precursors under controlled conditions.

  • Reaction conditions typically require catalysts and controlled temperature to selectively introduce the -OCF2H group without affecting other substituents.

One reported industrial approach includes reaction of benzene derivatives with hydrogen fluoride in the presence of catalysts, followed by chlorination and further fluorination steps to achieve difluoromethoxy substitution.

Preparation Step Reagents Catalyst Temperature (°C) Pressure (MPa) Time Yield/Purity
Chlorination of 2,3-dichlorotoluene Dry chlorine gas Azodiisobutyronitrile or benzoyl peroxide 80–117 Atmospheric 24 h >99.5% intermediate purity
Fluorination to benzotrifluoride Anhydrous hydrogen fluoride Antimony trichloride (optional) 110 1.5–2.7 Until >98% conversion >98% product purity
Gaseous phase fluorination Benzotrichloride derivatives + HF Aluminum fluoride 200–450 Atmospheric to elevated Variable (hours) ~97% yield
Difluoromethoxy group introduction Difluoromethoxide sources Various catalysts Controlled mild heating Atmospheric Variable High regioselectivity
  • The two-step chlorination-fluorination method is widely used due to its high selectivity and scalability.

  • Catalysts such as azodiisobutyronitrile and benzoyl peroxide effectively initiate chlorination at moderate temperatures.

  • Fluorination using anhydrous HF under pressure requires careful handling but achieves high conversion rates.

  • Gaseous phase fluorination with aluminum fluoride catalysts offers improved safety and reaction rates compared to liquid phase methods.

  • Introduction of difluoromethoxy groups remains a specialized step requiring precise control to avoid side reactions.

  • Industrial processes incorporate continuous monitoring of pressure, temperature, and gas discharge to ensure product purity and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Chemistry

  • Solvent and Reagent : 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride is utilized as a solvent in organic synthesis. It plays a crucial role in the preparation of fluorinated compounds, which are important in various industrial applications.
  • Reactivity : The compound can act as both a nucleophile and an electrophile in chemical reactions, allowing for diverse synthetic pathways depending on the reaction conditions .

Biology

  • Biological Activity : Research indicates that this compound exhibits potential biological activity. Studies have shown its interactions with various biomolecules, suggesting possible applications in pharmacology .
  • Antimicrobial Properties : Related compounds have demonstrated efficacy against pathogenic bacteria such as Vibrio parahaemolyticus. This highlights the potential of this compound in developing new antimicrobial agents .

Medicine

  • Pharmaceutical Development : Ongoing research is exploring the compound's role in drug development, particularly for conditions requiring targeted therapies. Its unique structure may contribute to enhanced efficacy and reduced side effects compared to traditional drugs .

Agrochemicals

The compound is being investigated for its use in agrochemicals. Its chemical properties may allow it to function effectively as a herbicide or pesticide, contributing to agricultural productivity while minimizing environmental impact .

Dyes and Pigments

In the dye industry, this compound serves as an intermediate for synthesizing various dyes and pigments. Its fluorinated structure can enhance the stability and vividness of colorants used in textiles and coatings .

Antimicrobial Efficacy Study

A study examining the antimicrobial properties of related trifluoro-anilines showed that compounds with similar structures effectively inhibited biofilm formation by Vibrio species. The minimum inhibitory concentrations (MIC) were recorded at 100 µg/mL for significant antibacterial activity. This suggests that this compound could also possess similar antimicrobial properties .

CompoundMIC (µg/mL)Activity
4-amino-3-chloro-5-nitrobenzotrifluoride100Antibacterial
2-iodo-4-trifluoromethylaniline50Antibacterial

Agrochemical Application

In agricultural research, derivatives of this compound have been tested for their efficacy against common crop pests. Preliminary results indicate that certain formulations can achieve over 70% effectiveness in pest control without significant toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may interact with enzymes or receptors, influencing biological pathways and exerting therapeutic effects. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzotrifluoride Derivatives

Compound Name Substituents Molecular Formula Key Functional Groups
2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride 2-Cl, 3-Cl, 4-OCHF₂, -CF₃ C₈H₃Cl₂F₅O Cl, CF₃, OCHF₂
4-(Difluoromethoxy)-3-methoxybenzaldehyde 4-OCHF₂, 3-OCH₃, -CHO C₈H₆F₂O₃ OCHF₂, OCH₃, Aldehyde
2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene 2-Cl, 3-Cl, 4-NO₂, 6-CF₃ C₈H₄Cl₂F₃NO₂ Cl, CF₃, NO₂
Benzotrifluoride -CF₃ (no other substituents) C₇H₅F₃ CF₃

Key Observations :

  • The target compound shares the CF₃ group with benzotrifluoride but includes additional Cl and OCHF₂ substituents, which enhance its electron-deficient character.
  • The nitro group in 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene introduces strong electron-withdrawing effects, likely making it more reactive in redox reactions than the target compound .

Physicochemical Properties

Table 2: Property Comparison

Property Target Compound 4-(Difluoromethoxy)-3-methoxybenzaldehyde Benzotrifluoride
Molecular Weight (g/mol) ~285.0 (estimated) 188.13 146.11
Lipophilicity (Log P) High (predicted) Moderate (Log S = -2.2) 2.02
Solubility Low in water (high in organic solvents) Soluble in DMF, DMSO Miscible with organic solvents
Boiling Point Not reported Not reported 102–103°C

Key Observations :

  • The target compound’s higher molecular weight and fluorine content suggest lower aqueous solubility compared to benzotrifluoride, aligning with trends observed in halogenated aromatics .
  • The difluoromethoxy group may enhance metabolic stability compared to methoxy or nitro groups, as seen in pharmaceutical analogs .

Table 3: Hazard Comparison

Compound Flammability Health Hazards
Target Compound Likely high Skin/eye irritation (Cl), pulmonary edema (potential)
Benzotrifluoride High Respiratory irritation, pulmonary edema
2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene High (nitro group) Explosive risk, toxicity from nitro metabolites

Key Observations :

  • The target compound’s chlorine substituents may exacerbate toxicity compared to benzotrifluoride, similar to dichloroacetic acid derivatives .
  • Unlike nitro-containing analogs, the target lacks explosive risks but may pose challenges in handling due to halogenated byproducts .

Biological Activity

2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride is an organofluorine compound notable for its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with two chlorine atoms and a difluoromethoxy group, contributing to its lipophilicity and metabolic stability. The presence of these functional groups can influence its reactivity and interactions with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to physiological effects.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially bind to receptors, influencing cellular responses.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Exhibits activity against certain bacterial strains.
Antifungal Potential effectiveness against fungal pathogens.
Cytotoxicity May induce cytotoxic effects in specific cancer cell lines.
Endocrine Disruption Possible interference with hormonal signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of various organofluorine compounds, including this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .
  • Cytotoxic Effects :
    In vitro assays conducted on several cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity, particularly against breast cancer cells (MCF-7). The mechanism was associated with the induction of apoptosis as evidenced by increased caspase activity .
  • Endocrine Disruption Studies :
    Research has indicated that fluorinated compounds can disrupt endocrine systems. In a study assessing the effects of various fluorinated compounds on hormone receptor activity, this compound showed moderate binding affinity towards estrogen receptors, raising concerns about its potential endocrine-disrupting effects .

Synthesis and Industrial Applications

The synthesis of this compound typically involves advanced fluorination techniques that enhance yield and purity. Its industrial applications extend to the production of specialty chemicals and materials with unique properties due to its fluorinated structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride

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